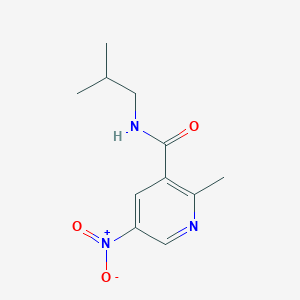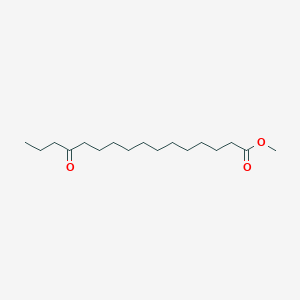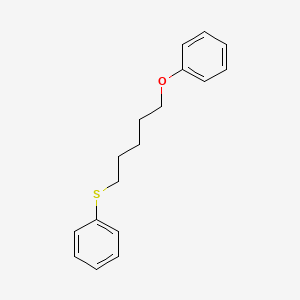
Formic acid--2,4-dimethylphenol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formic acid–2,4-dimethylphenol (1/1) is a chemical compound formed by the combination of formic acid and 2,4-dimethylphenol in a 1:1 molar ratio. 2,4-Dimethylphenol is a derivative of phenol with two methyl groups attached to the benzene ring at the 2 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of formic acid–2,4-dimethylphenol (1/1) typically involves the direct reaction of formic acid with 2,4-dimethylphenol. The reaction is carried out under controlled conditions to ensure the correct stoichiometry and to prevent side reactions. The reaction can be represented as:
HCOOH+C8H10O→HCOOH–C8H10O
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. The reaction is typically conducted in a solvent such as methanol or acetonitrile, and the product is purified using techniques like distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions: Formic acid–2,4-dimethylphenol (1/1) can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The formic acid component can act as a reducing agent.
Substitution: The methyl groups on the phenol ring can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as platinum or palladium.
Substitution: Halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated or nitrated phenols.
Wissenschaftliche Forschungsanwendungen
Formic acid–2,4-dimethylphenol (1/1) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its antimicrobial properties and potential use in disinfectants.
Medicine: Investigated for its potential therapeutic effects, including its role as an anti-inflammatory agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of formic acid–2,4-dimethylphenol (1/1) involves its interaction with various molecular targets:
Formic Acid Component: Acts as a reducing agent and can donate hydride ions in redox reactions.
2,4-Dimethylphenol Component: Participates in hydrogen bonding and can undergo electrophilic aromatic substitution.
Vergleich Mit ähnlichen Verbindungen
Phenol: Lacks the methyl groups and has different reactivity and acidity.
2,6-Dimethylphenol: Similar structure but different substitution pattern, leading to different chemical properties.
Acetic Acid: Similar to formic acid but with an additional methyl group, resulting in different reactivity.
Uniqueness: Formic acid–2,4-dimethylphenol (1/1) is unique due to the combination of formic acid’s reducing properties and 2,4-dimethylphenol’s aromatic characteristics. This combination allows for a wide range of chemical reactions and applications that are not possible with the individual components alone .
Eigenschaften
CAS-Nummer |
60531-46-6 |
|---|---|
Molekularformel |
C9H12O3 |
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
2,4-dimethylphenol;formic acid |
InChI |
InChI=1S/C8H10O.CH2O2/c1-6-3-4-8(9)7(2)5-6;2-1-3/h3-5,9H,1-2H3;1H,(H,2,3) |
InChI-Schlüssel |
GFRZGHSRRDOOLE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)O)C.C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-Hydroxy-4-(3-hydroxypropyl)phenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol](/img/structure/B14610595.png)




![2-[2-Hydroxy-4-(3-hydroxypropyl)phenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol](/img/structure/B14610611.png)


![Benzene, [(chlorocyclohexylidenemethyl)thio]-](/img/structure/B14610623.png)
![1,2,3-Benzotriazin-4(3H)-one, 3-[[(4-methylphenyl)imino]phenylmethyl]-](/img/structure/B14610631.png)


